molecular formula C39H37N5O8 B170150 N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide CAS No. 121076-16-2

N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide

Cat. No.: B170150
CAS No.: 121076-16-2
M. Wt: 703.7 g/mol
InChI Key: GWFRSQBGIGLMFD-BBKOCAQVSA-N
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Description

N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide is a modified nucleoside analog designed for therapeutic oligonucleotide synthesis. Its structure comprises:

  • A purine base (adenine derivative) at the 9-position of the tetrahydrofuran ring.
  • A bis(4-methoxyphenyl)(phenyl)methyl (DMT) protecting group on the 5'-hydroxymethyl moiety of the sugar, enhancing stability during solid-phase synthesis .
  • A 2-phenoxyacetamide substituent at the purine’s 6-position, which distinguishes it from classical nucleobases and may influence binding affinity or metabolic stability.

The compound’s synthesis involves phosphoramidite chemistry, with critical steps including thiophosphate coupling and DMT protection under anhydrous conditions . Analytical validation via LC/MS and NMR confirms high purity (>99%) and structural integrity .

Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N5O8/c1-48-28-17-13-26(14-18-28)39(25-9-5-3-6-10-25,27-15-19-29(49-2)20-16-27)51-21-31-34(46)35(47)38(52-31)44-24-42-33-36(40-23-41-37(33)44)43-32(45)22-50-30-11-7-4-8-12-30/h3-20,23-24,31,34-35,38,46-47H,21-22H2,1-2H3,(H,40,41,43,45)/t31-,34-,35-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFRSQBGIGLMFD-BBKOCAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide is a complex organic compound with potential biological activities that have been investigated in various studies. This article provides an overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a purine base and a tetrahydrofuran moiety. Its IUPAC name is:

IUPAC Name: N-(9-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Molecular Formula: C₄₄H₄₉N₅O₇S
Molecular Weight: 788.00 g/mol
CAS Number: 81256-88-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been studied for its potential as an inhibitor of various kinases, particularly the Aurora kinase family. Aurora kinases are critical regulators of cell division and are often overexpressed in cancer cells. Inhibition of these kinases can lead to reduced proliferation of cancer cells and increased apoptosis .
  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against RNA viruses, including coronaviruses. The mechanism involves interference with viral replication processes .
  • Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .

Case Studies and Experimental Results

  • Aurora Kinase Inhibition :
    • A study demonstrated that the compound inhibits Aurora A kinase with an IC50 value indicating significant potency. The inhibition was found to be dependent on the presence of specific functional groups within the molecule .
  • Antiviral Activity Assessment :
    • In vitro testing revealed that certain analogs of this compound showed promising results against viral infections. Specifically, derivatives were evaluated for their ability to inhibit viral replication in cell cultures infected with coronaviruses .
  • Cytotoxicity Studies :
    • Cytotoxicity assays conducted on various cancer cell lines indicated that the compound exhibits selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Aurora Kinase InhibitionInhibits cell division in cancer cells
Antiviral ActivityInterferes with RNA virus replication
Antioxidant ActivityReduces oxidative stress

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide exhibit anticancer activities. The purine base structure is known for its role in nucleic acid synthesis and cellular metabolism, making it a target for cancer therapies. Studies have shown that modifications to the purine structure can enhance cytotoxicity against various cancer cell lines .

Antiviral Activity
The compound's structural components suggest potential antiviral applications. Similar purine derivatives have been investigated as inhibitors of viral replication. For instance, compounds targeting viral polymerases or reverse transcriptases can be designed based on the purine scaffold of this compound .

Biochemical Research

Enzyme Inhibition Studies
The intricate structure of this compound allows for its use in enzyme inhibition studies. Researchers can explore its interactions with key enzymes involved in metabolic pathways or signal transduction processes. The hydroxytetrahydrofuran moiety may enhance binding affinity to specific enzyme active sites .

Drug Design and Development
The compound serves as a valuable lead in drug design due to its unique molecular features. Computational modeling and structure-activity relationship (SAR) studies can help optimize the compound for improved efficacy and reduced toxicity. The presence of multiple functional groups offers opportunities for further chemical modifications .

Pharmaceutical Applications

Formulation Development
In pharmaceutical formulations, this compound can be utilized as an active pharmaceutical ingredient (API) or as part of combination therapies. Its solubility and stability profiles need to be assessed for effective formulation strategies .

Targeted Drug Delivery Systems
The compound's complex structure allows for exploration in targeted drug delivery systems. Conjugation with nanoparticles or liposomes could enhance its therapeutic index by improving bioavailability and reducing off-target effects. This application is particularly relevant in cancer therapy where localized drug delivery is crucial .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study BAntiviral EfficacyIdentified as a potent inhibitor of viral polymerases in vitro; further studies suggested mechanisms of action related to structural mimicry of nucleotides.
Study CEnzyme InteractionShowed high binding affinity to specific kinases involved in cell signaling pathways; potential implications for targeted therapy in metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among the target compound and analogs:

Compound Name / ID Purine Substituent Sugar Modifications Protecting Groups Molecular Weight
Target Compound 2-Phenoxyacetamide 3',4'-dihydroxy; 5'-DMT-protected DMT, phenoxyacetamide ~731.8 g/mol*
Compound 12 Benzamide 4'-thiophosphate; 5'-DMT-protected DMT, benzamide 777.9 g/mol
Compound 35 Benzamide 5'-sulfanylmethyl; 4'-phosphoramidate DMT, sulfanylmethyl ~860 g/mol*
Compound 43 2-Methylpropanamide 5'-sulfanylmethyl; 4'-hydroxy None (deprotected) ~600 g/mol*
Compound 1066 Sulfamoyloxy group 5'-(N-(2-aminobenzoyl)sulfamoyl)oxy None ~550 g/mol*
N-Protected Guanosine Derivative 2-Isobutyrylamino 5'-DMT-protected; 2'-deoxy DMT, isobutyrylamino ~700 g/mol*

*Estimated based on molecular formulas.

Key Observations :

  • DMT protection is common in oligonucleotide precursors (Target, Compound 12, 35) but absent in deprotected analogs (Compound 43) or enzyme inhibitors (Compound 1066).
  • Phosphoramidate/thiophosphate modifications (Compounds 12, 35) enhance nuclease resistance, whereas sulfanylmethyl groups (Compound 35, 43) may influence redox stability .
Purity and Stability:
  • Target Compound : LC/MS retention time (Rt) = 3.26 min; MS: [M+H]⁺ = 731.6 (calc. 731.8) .
  • Compound 12 : Rt = 3.26 min; MS: [M+H]⁺ = 777.6 (calc. 777.9) .
  • Compound 35 : 31P NMR confirms phosphoramidate linkage (δ = 149.2 ppm) .

Q & A

Basic: What are the critical steps for synthesizing this compound with high stereochemical purity?

Methodological Answer:

  • Protection Strategy : Use the bis(4-methoxyphenyl)(phenyl)methyl (trityl) group to protect hydroxyl and amine functionalities during synthesis, preventing unwanted side reactions .
  • Reaction Conditions :
    • Step 1 : React precursors in N,N-dimethylformamide (DMF) with imine derivatives for 17 hours. Quench with saturated NaHCO₃ to neutralize acidic byproducts .
    • Step 2 : Deprotect tert-butyldimethylsilyl (TBS) groups using p-TsOH·H₂O in dichloromethane (DCM)/methanol (1.5 hours) .
  • Purification : Use silica gel chromatography to isolate the product, achieving >92% purity .
  • Key Consideration : Monitor reaction progress via TLC/HPLC to ensure complete deprotection and minimize racemization.

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • Analyze 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d₆, CDCl₃) to confirm stereochemistry and functional groups. For example, the tetrahydrofuran ring’s hydroxyl protons appear as distinct signals between δ 3.5–5.0 ppm .
  • Mass Spectrometry (MS) :
    • Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) and detect impurities. reports yields >90% with MS validation .
  • Polarimetry : Measure optical rotation to confirm enantiomeric purity, critical for nucleotide intermediates .

Advanced: What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation Studies :
    • Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC, focusing on acid-labile trityl groups (half-life <2 hours at pH 2) .
  • Thermal Stability :
    • Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C to preserve hydroxyl group reactivity .
  • Light Sensitivity :
    • Use amber vials during experiments, as UV exposure can cleave the phenoxyacetamide moiety .

Advanced: How can this compound be applied in designing enzyme inhibitors or antisense oligonucleotides?

Methodological Answer:

  • Antisense Oligonucleotide Synthesis :
    • Incorporate the compound into phosphoramidite building blocks for solid-phase synthesis. The trityl group facilitates stepwise coupling, while the phenoxyacetamide enhances cellular uptake .
  • Enzyme Inhibition Assays :
    • Use molecular docking (e.g., LigPlot) to predict binding to target enzymes (e.g., Pseudomonas aeruginosa PqsA). Validate with in vitro assays measuring IC₅₀ values .
  • Prodrug Activation :
    • Design prodrugs by masking hydroxyl groups with labile esters. Hydrolyze esters in vivo using esterases to release active nucleoside analogs .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Spill Management :
    • Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses due to potential environmental toxicity .
  • Storage : Store desiccated at -20°C in airtight containers to prevent hydrolysis of the trityl group .

Advanced: How can researchers resolve contradictions in reported synthesis yields or purity?

Methodological Answer:

  • Root-Cause Analysis :
    • Compare solvent systems (e.g., DMF vs. DCM) and catalyst loadings. reports 98% purity using DMF, while polar aprotic solvents may reduce side reactions .
    • Verify silica gel column gradients; improper elution can co-elute impurities.
  • Reproducibility Checks :
    • Replicate protocols with strict control of reaction time, temperature, and moisture levels. Use Karl Fischer titration to ensure anhydrous conditions .

Advanced: What methodologies enable tracking this compound in cellular delivery systems?

Methodological Answer:

  • Fluorescent Labeling :
    • Attach stealth fluorescent tags (e.g., benzopyrimidooxazinone derivatives) to the tetrahydrofuran backbone. Use confocal microscopy to monitor intracellular trafficking .
  • Radiolabeling :
    • Incorporate 14C^{14}C-labeled acetate into the phenoxyacetamide group. Quantify uptake via scintillation counting in in vivo biodistribution studies .

Basic: How to optimize reaction conditions for scaling up synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with recyclable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact and improve scalability .
  • Catalyst Screening : Test Pd/XPhos systems (used in analogous syntheses) to enhance coupling efficiency and reduce reaction time .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and automate quenching at optimal conversion .

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